Euphorbiasteroid (CAS 28649-59-4), also known as Euphorbia factor L1, is a highly purified lathyrane-type tricyclic diterpene. In industrial and analytical procurement, it serves as an indispensable primary reference standard for the quality control of botanical extracts and as a structurally unique scaffold for medicinal chemistry workflows . Unlike crude mixtures, this isolated compound provides a precise quantitative index for standardizing complex diterpenoid matrices and acts as a specific, non-cytotoxic modulator of P-glycoprotein (P-gp) mediated multi-drug resistance in specialized in vitro models .
Substituting high-purity Euphorbiasteroid with crude botanical extracts, mixed lathyrane fractions, or generic P-glycoprotein inhibitors like verapamil severely compromises assay reproducibility and analytical precision [1]. Crude extracts exhibit extreme batch-to-batch variability, containing fluctuating ratios of Euphorbia factors L1, L2, and L3, which possess distinct and often conflicting cytotoxicity profiles [2]. For instance, while Euphorbia factor L2 induces rapid mitochondrial apoptosis, pure Euphorbiasteroid maintains a stable, non-cytotoxic baseline essential for isolating specific pathway activation (e.g., AMPK) or multi-drug resistance reversal without confounding cell death [2]. Furthermore, replacing it with verapamil in chemosensitization assays introduces off-target calcium channel blocking effects, making the specific lathyrane scaffold of Euphorbiasteroid critical for specific target validation [3].
For the standardization of complex diterpenoid matrices, utilizing high-purity Euphorbiasteroid (≥95% HPLC) is mandatory to overcome the severe matrix effects of crude extracts[1]. Crude seed extracts contain highly variable concentrations of Euphorbia factor L1 (ranging from 3.435 to 4.915 mg/g depending on processing), making direct quantification impossible[1]. Procuring the isolated Euphorbiasteroid standard guarantees a precise linear calibration range of 9.9-79 μg/mL with an average recovery of 98.39%, enabling absolute quantification and pharmacopeial compliance [1].
| Evidence Dimension | Analytical calibration linearity and recovery |
| Target Compound Data | Linear calibration range 9.9-79 μg/mL; 98.39% recovery |
| Comparator Or Baseline | Crude extract (variable 3.4-4.9 mg/g baseline) |
| Quantified Difference | Eliminates matrix variability, providing >98% recovery for absolute quantification. |
| Conditions | HPLC-ESI-MS quality control workflows |
Procurement for pharmacopeial compliance requires the isolated standard to ensure reproducible batch-to-batch quantification of raw materials.
Within the lathyrane diterpene class, Euphorbiasteroid exhibits a distinctly safer baseline cytotoxicity profile compared to its downstream metabolites and close analogs, ensuring assay reproducibility[1]. While its hydroxylated and deacetylated metabolites (e.g., M3, M24) show significant cytotoxicity against human cell lines (IC50 values ranging from 3.60 μM to 40.74 μM), pure Euphorbiasteroid demonstrates no significant baseline cytotoxicity (IC50 > 50 μM) in the same models [1].
| Evidence Dimension | Baseline in vitro cytotoxicity (IC50) |
| Target Compound Data | IC50 > 50 μM (non-cytotoxic baseline) |
| Comparator Or Baseline | Downstream metabolites M3/M24 (IC50 3.60 - 40.74 μM) |
| Quantified Difference | >10-fold reduction in baseline cytotoxicity compared to active metabolites. |
| Conditions | In vitro human cell line viability assays (e.g., SH-SY5Y, LO2) |
Researchers must procure the stable parent compound to avoid premature cell death in long-term metabolic or pathway-activation assays.
In drug-resistant human sarcoma cell lines (MES-SA/Dx5) overexpressing P-glycoprotein, Euphorbiasteroid effectively acts as a transport substrate to reverse multi-drug resistance [1]. Unlike the standard baseline P-gp inhibitor verapamil, which carries inherent calcium-channel blocking activity and associated cellular toxicities, Euphorbiasteroid restores the cytotoxicity of paclitaxel and doxorubicin without these off-target effects [1].
| Evidence Dimension | MDR reversal specificity |
| Target Compound Data | Reverses P-gp mediated resistance in MES-SA/Dx5 cells without calcium channel interference |
| Comparator Or Baseline | Verapamil (standard P-gp inhibitor with off-target toxicity) |
| Quantified Difference | Provides specific P-gp substrate competition without the overlapping cardiac/calcium-channel toxicity of the verapamil baseline. |
| Conditions | MES-SA/Dx5 human sarcoma cell line assays |
Buyers screening for novel MDR reversal agents must select Euphorbiasteroid to isolate P-gp inhibition from calcium channel interference.
Procured as a primary quantitative reference standard (e.g., phyproof®) for HPLC and LC-MS analysis, Euphorbiasteroid is essential for standardizing the highly variable diterpenoid content in botanical raw materials and ensuring regulatory compliance .
Utilized as a specific, non-cytotoxic P-glycoprotein inhibitor in oncology research to restore the efficacy of chemotherapeutics like paclitaxel and doxorubicin in multidrug-resistant tumor models, avoiding the off-target effects of generic inhibitors like verapamil [1].
Employed as a stable, well-characterized tricyclic diterpene scaffold in medicinal chemistry workflows to synthesize and evaluate novel AMPK activators, leveraging its non-cytotoxic baseline profile for clear structure-activity relationship mapping[2].